molecular formula C10H12BrNO2 B13708389 3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal

3-(6-Bromo-3-pyridyl)-3-hydroxy-2,2-dimethylpropanal

Katalognummer: B13708389
Molekulargewicht: 258.11 g/mol
InChI-Schlüssel: HKVYXYOSAMHVAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32702055” is a chemical entity with a unique molecular structure. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered significant attention due to its potential in various industrial processes and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD32702055” involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes the formation of intermediate compounds through a series of chemical reactions. These reactions typically involve the use of reagents such as acids, bases, and solvents under controlled temperature and pressure conditions. The final step in the synthesis involves the purification of the compound to achieve the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of “MFCD32702055” is scaled up using large reactors and automated systems. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. Industrial production also includes rigorous quality control measures to ensure the consistency and reliability of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

“MFCD32702055” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in the reactions of “MFCD32702055” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway and product yield.

Major Products Formed

The major products formed from the reactions of “MFCD32702055” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

“MFCD32702055” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: “MFCD32702055” is utilized in industrial processes, such as the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of “MFCD32702055” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. These interactions can result in various biological and chemical effects, depending on the context of its use.

Eigenschaften

Molekularformel

C10H12BrNO2

Molekulargewicht

258.11 g/mol

IUPAC-Name

3-(6-bromopyridin-3-yl)-3-hydroxy-2,2-dimethylpropanal

InChI

InChI=1S/C10H12BrNO2/c1-10(2,6-13)9(14)7-3-4-8(11)12-5-7/h3-6,9,14H,1-2H3

InChI-Schlüssel

HKVYXYOSAMHVAM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C=O)C(C1=CN=C(C=C1)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.